2-Chloro-5-iodobenzyl bromide
Overview
Description
2-Chloro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrClI. It has a molecular weight of 331.38 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-iodobenzyl bromide is 2-(bromomethyl)-1-chloro-4-iodobenzene . The InChI code is 1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Chloro-5-iodobenzyl bromide is a solid at room temperature . It has a boiling point of 94-95°C .Scientific Research Applications
Ring Halogenations in Organic Synthesis
2-Chloro-5-iodobenzyl bromide can be used in ring halogenation reactions, a crucial step in the synthesis of complex organic molecules. For example, in a study on ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, similar halogenated compounds were prepared in high yields, showcasing the utility of halogenated benzyl bromides in organic synthesis (Bovonsombat & Mcnelis, 1993).
Catalytic Activity in Chemical Reactions
Compounds like 2-Chloro-5-iodobenzyl bromide can be used in catalytic processes such as the Mizoroki–Heck reaction, which is a method for coupling aryl halides with alkenes to form substituted alkenes. A study involving palladium(II) complexes with benzimidazolin‐2‐ylidene and phosphane ligands demonstrated their catalytic activity in such coupling reactions, highlighting the potential application of halogenated benzyl bromides in catalysis (Türkmen, Pape, Hahn, & Çetinkaya, 2009).
Synthesis of Novel Compounds
2-Chloro-5-iodobenzyl bromide can serve as an intermediate in the synthesis of novel organic compounds. For instance, a study on the synthesis of methylene-expanded oxetanocin isonucleosides, which are analogs of nucleosides, utilized halogenated benzyl bromides as key intermediates, demonstrating the compound's role in creating new molecules with potential biological activity (Jung & Nichols, 1998).
Polymer Chemistry
In polymer chemistry, 2-Chloro-5-iodobenzyl bromide can be involved in the preparation of polymers with controlled molecular architecture. A study on a new convergent approach to dendritic macromolecules described the use of benzylic bromides in the synthesis of dendritic polymers, showcasing the importance of such compounds in the development of new polymeric materials (Hawker & Fréchet, 1990).
Safety And Hazards
2-Chloro-5-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H334, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements P260;P271;P280 advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCZEQSQMAKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471527 | |
Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzyl bromide | |
CAS RN |
793695-85-9 | |
Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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